N-{2-[(1-benzylpiperidin-4-yl)carbamoyl]-4-fluorophenyl}pyrrolidine-1-carboxamide
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Overview
Description
Compound I , is a small molecule compound with the following chemical structure:
Structure: N-2-[(1-benzylpiperidin-4-yl)carbamoyl]-4-fluorophenylpyrrolidine-1-carboxamide
This compound belongs to the class of N-benzylpiperidines and has potential therapeutic applications. Let’s explore further!
Preparation Methods
Synthetic Routes:
The synthetic preparation of Compound I involves several steps. One common route includes the following reactions:
-
Amide Formation
- The benzylpiperidine moiety reacts with an isocyanate to form the carbamoyl group.
- The fluorophenyl group is introduced via nucleophilic aromatic substitution (SNAr) using a fluorine source.
- The pyrrolidine ring is formed by cyclization with an appropriate reagent.
-
Carboxamide Formation
- The carboxamide group is introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative.
Industrial Production:
Industrial-scale production methods typically involve optimization of these synthetic routes, ensuring high yield and purity.
Chemical Reactions Analysis
Compound I can undergo various chemical reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents: Reagents like sodium borohydride (for reduction) and acyl chlorides (for amide formation) are commonly used.
Major Products: The major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound I finds applications in:
Chemistry: It serves as a valuable synthetic intermediate.
Biology: Research on its interactions with muscarinic receptors and downstream signaling pathways.
Mechanism of Action
The exact mechanism of action involves M4 receptor antagonism, affecting cholinergic signaling pathways. Further studies are needed to elucidate specific targets and pathways.
Comparison with Similar Compounds
Compound I stands out due to its unique combination of structural features. Similar compounds include N-benzylpiperidines with different substituents, such as N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide and N-(1-benzylpiperidin-4-yl)-2-furamide .
Biological Activity
N-{2-[(1-benzylpiperidin-4-yl)carbamoyl]-4-fluorophenyl}pyrrolidine-1-carboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C19H21FN2O
- Molecular Weight : 316.39 g/mol
- SMILES Notation : N(C(=O)C1=CC=C(C=C1)F)C2CCN(CC2)C(=O)C3=CC=CN=C3
This structure features a piperidine ring, a fluorophenyl group, and a pyrrolidine moiety, which are crucial for its biological activity.
Research indicates that this compound acts primarily as a muscarinic receptor antagonist , particularly targeting the M4 subtype. This interaction is significant for treating neurological disorders, as it modulates neurotransmitter release and neuronal excitability .
Key Mechanisms:
- Receptor Binding : The compound exhibits high affinity for muscarinic receptors, which are involved in various central nervous system (CNS) functions.
- Antiproliferative Activity : It has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast and ovarian cancer models .
Biological Activity Data
The following table summarizes the biological activity data of the compound against various cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 (Breast) | 19.9 | Antiproliferative |
MCF-7 (Breast) | 75.3 | Antiproliferative |
COV318 (Ovarian) | 30.5 | Antiproliferative |
OVCAR-3 (Ovarian) | 45.0 | Antiproliferative |
These values indicate that the compound effectively inhibits cell growth in various cancer types, suggesting its potential as an anticancer agent.
Study 1: Anticancer Properties
A study highlighted the efficacy of this compound in targeting cancer cell lines. The compound demonstrated selective cytotoxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index .
Study 2: Neurological Applications
In another investigation, the compound was evaluated for its effects on cognitive function in animal models. Results showed that it improved memory retention and learning capabilities, likely due to its action on muscarinic receptors .
Properties
Molecular Formula |
C24H29FN4O2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-[(1-benzylpiperidin-4-yl)carbamoyl]-4-fluorophenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C24H29FN4O2/c25-19-8-9-22(27-24(31)29-12-4-5-13-29)21(16-19)23(30)26-20-10-14-28(15-11-20)17-18-6-2-1-3-7-18/h1-3,6-9,16,20H,4-5,10-15,17H2,(H,26,30)(H,27,31) |
InChI Key |
UJNXDQABBFBHLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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